molecular formula C25H28ClN3O3 B2436201 N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide CAS No. 1291855-47-4

N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B2436201
CAS No.: 1291855-47-4
M. Wt: 453.97
InChI Key: FOFJGDNOXUKGMW-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H28ClN3O3 and its molecular weight is 453.97. The purity is usually 95%.
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Scientific Research Applications

Glycine Transporter 1 Inhibitor

Yamamoto et al. (2016) identified a compound, structurally related to N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide, as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound showed a high central nervous system multiparameter optimization (CNS MPO) score, indicating its potential as a drug with desirable central nervous system properties (Yamamoto et al., 2016).

CB1 Cannabinoid Receptor Interaction

Shim et al. (2002) explored a compound structurally similar to the subject chemical, analyzing its molecular interaction with the CB1 cannabinoid receptor. Their study provided insights into the binding interactions and potential applications in modulating cannabinoid receptor activity (Shim et al., 2002).

CCR5 Antagonist for HIV-1

A study by Imamura et al. (2004) identified a novel compound, which is related to this compound, as a CCR5 antagonist. This compound showed potential in inhibiting CCR5-using HIV-1 envelope-mediated membrane fusion, indicating its relevance in HIV-1 treatment research (Imamura et al., 2004).

Potential Nootropic Agents

Valenta et al. (1994) synthesized derivatives structurally related to the chemical , evaluating them for nootropic (cognitive-enhancing) activity. This research contributes to the understanding of these compounds' potential in improving cognitive functions (Valenta et al., 1994).

Anti-Angiogenic and DNA Cleavage Activities

Kambappa et al. (2017) synthesized a series of novel derivatives, including those structurally related to the subject chemical, and evaluated their anti-angiogenic and DNA cleavage activities. Their findings suggest potential applications in cancer research, particularly as anticancer agents (Kambappa et al., 2017).

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O3/c1-17-5-7-22(8-6-17)29-16-20(14-23(29)30)25(32)28-11-9-19(10-12-28)24(31)27-15-18-3-2-4-21(26)13-18/h2-8,13,19-20H,9-12,14-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFJGDNOXUKGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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